molecular formula C14H7F3N6OS B2380606 N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034620-16-9

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2380606
CAS No.: 2034620-16-9
M. Wt: 364.31
InChI Key: UMZJMFDUGHTJML-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The compound’s structure includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile scaffold for various applications.

Mechanism of Action

Target of Action

The compound, also known as N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . These compounds have been identified as strategic for various applications due to their significant properties . They are known to have a high impact in medicinal chemistry .

Mode of Action

Pp derivatives are known to possess significant photophysical properties . They have beneficial properties as antimetabolites in purine biochemical reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context and the nature of the target.

Biochemical Pathways

Pp derivatives are known to have a high impact in medicinal chemistry . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they could potentially interfere with purine metabolism and related biochemical pathways.

Pharmacokinetics

One of the pp derivatives has been reported to be orally bioavailable , which suggests that this compound might also have favorable ADME properties.

Result of Action

Pp derivatives are known to have anticancer potential and enzymatic inhibitory activity . This suggests that the compound could potentially inhibit the growth of cancer cells and interfere with the activity of certain enzymes.

Action Environment

The photophysical properties of pp derivatives suggest that light could potentially influence their activity

Properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N6OS/c15-14(16,17)11-4-12-18-5-8(6-23(12)20-11)19-13(24)7-1-2-9-10(3-7)22-25-21-9/h1-6H,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZJMFDUGHTJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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